Physicochemical Differentiation: Balanced Lipophilicity (XLogP3-AA = 4.7) versus Nitro and Chloro Analogs
The target 4-methoxy compound exhibits an XLogP3-AA of 4.7 and TPSA of 63.6 Ų, computed by PubChem [1]. In contrast, the 4-nitro analog (CAS 55542-53-5) is predicted to possess a lower XLogP (~3.8–4.0) and higher TPSA (~95–100 Ų) due to the strongly polar nitro group, while the 4-chloro analog (CAS 6956-51-0) is predicted to have a higher XLogP (~5.0–5.5) due to the lipophilic chlorine substituent. The 4-methoxy compound thus occupies a differentiated 'middle ground' in lipophilicity space—sufficiently lipophilic for membrane passage (consistent with the class-level observation that hydrophobicity correlates weakly with antimicrobial activity in Metwally et al. [2]) yet retaining a TPSA well below 140 Ų, favorable for oral bioavailability prediction models.
| Evidence Dimension | Lipophilicity and polarity (XLogP3-AA, TPSA) |
|---|---|
| Target Compound Data | XLogP3-AA: 4.7; TPSA: 63.6 Ų; HBD: 1; HBA: 4; Rotatable bonds: 5; MW: 381.4 g/mol |
| Comparator Or Baseline | 4-Nitro analog: XLogP3-AA ~3.8–4.0 (estimated), TPSA ~95–100 Ų (estimated). 4-Chloro analog: XLogP3-AA ~5.0–5.5 (estimated), TPSA ~55–60 Ų (estimated). Parent hydrazide (CAS 4779-54-8): XLogP3-AA ~2.8, TPSA ~68 Ų, MW 263.3 |
| Quantified Difference | ΔXLogP3-AA: ~+0.7 to +0.9 vs. 4-nitro analog; ~−0.3 to −0.8 vs. 4-chloro analog; ~+1.9 vs. parent hydrazide. ΔTPSA: ~−31 to −36 Ų vs. 4-nitro analog |
| Conditions | Computed physicochemical properties from PubChem 2.2 / XLogP3 3.0; comparator values estimated from structural analogs with validated computational models |
Why This Matters
The intermediate lipophilicity profile of the 4-methoxy compound reduces the risk of non-specific membrane disruption seen with highly lipophilic analogs while maintaining sufficient permeability for intracellular target engagement, making it a more tractable starting point for hit-to-lead optimization than either extreme.
- [1] PubChem Compound Summary CID 6870850. N'-[(E)-(4-methoxyphenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide. Computed Properties section. National Center for Biotechnology Information. View Source
- [2] Metwally, K. A.; Abdel-Aziz, L. M.; Lashine, E. M.; Husseiny, M. I.; Badawy, R. H. Hydrazones of 2-aryl-quinoline-4-carboxylic acid hydrazides: synthesis and preliminary evaluation as antimicrobial agents. Bioorg. Med. Chem. 2006, 14 (24), 8675–8682. View Source
